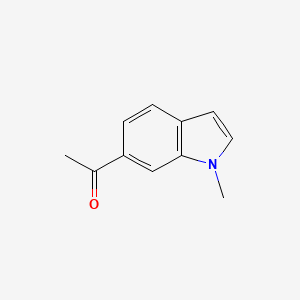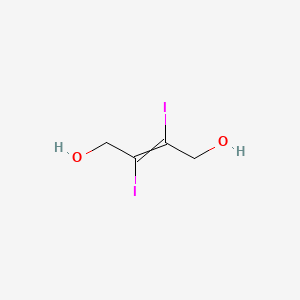
(E)-2,3-Diiodobut-2-ene-1,4-diol
Overview
Description
(E)-2,3-Diiodobut-2-ene-1,4-diol, commonly referred to as DIBED, is an organic compound with a unique structure and a variety of applications. It has been used in the synthesis of pharmaceuticals, in the manufacturing of polymers, and as a reagent in organic synthesis. In addition, it has been studied for its potential use as a fuel additive and its ability to act as an antioxidant. This article will discuss the synthesis method of DIBED, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Synthesis
(E)-2,3-Diiodobut-2-ene-1,4-diol has potential applications in chemical synthesis. A study discussed the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol and further coupling with Grignard reagents to yield (2Z)-2-iodo allylic alcohols (Taber et al., 2008). This synthesis pathway highlights the potential of diiodobutenes in organic synthesis, particularly in the formation of allylic alcohols.
Microbial Production of Diols
Diols, such as (E)-2,3-Diiodobut-2-ene-1,4-diol, are important in microbial production processes. A review on the microbial production of diols mentions the biotechnological production of diols like 2,3-butanediol (2,3-BDO) from renewable materials (Zeng & Sabra, 2011). While not directly about (E)-2,3-Diiodobut-2-ene-1,4-diol, this research indicates the broader context of diol production in biotechnology.
Synthesis of 2,3-Dihydrothiophenes
A study on copper-catalyzed tandem S-alkylation and S-alkenylation of sodium sulfide using 1,4-diiodobut-1-enes demonstrates the synthesis of various substituted 2,3-dihydrothiophenes (Liao et al., 2013). This research suggests potential applications of (E)-2,3-Diiodobut-2-ene-1,4-diol in the synthesis of sulfur-containing organic compounds.
Asymmetric Synthesis
The compound has been referenced in the context of asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a related diol, has found use as a reagent in the asymmetric synthesis of organoboronates (Berg et al., 2012). This indicates the potential of (E)-2,3-Diiodobut-2-ene-1,4-diol in similar synthetic applications.
properties
IUPAC Name |
2,3-diiodobut-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMZIRRYCABFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-Diiodobut-2-ene-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)
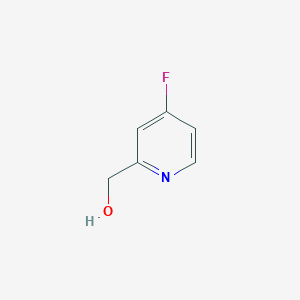
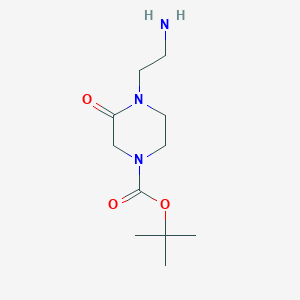
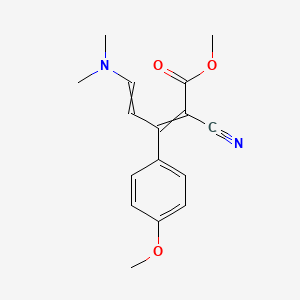
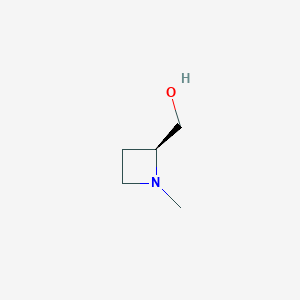
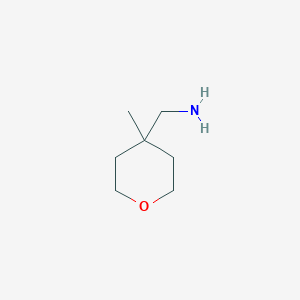
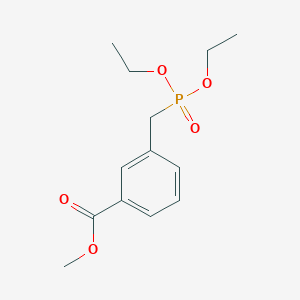
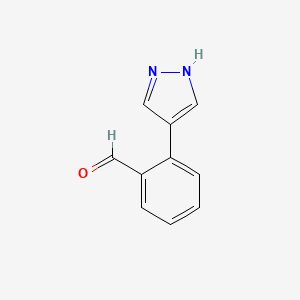
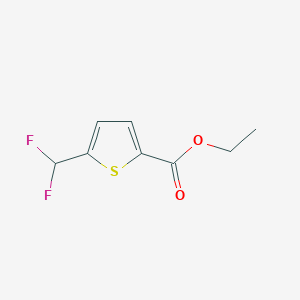
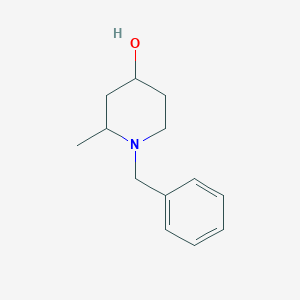
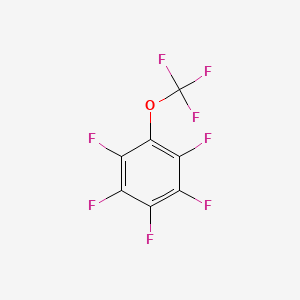
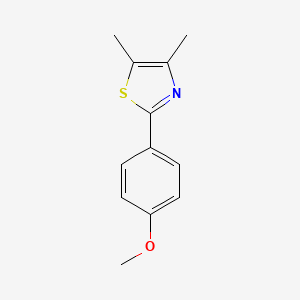
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
